Cas no 1428366-80-6 (5-bromo-N-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylpyridine-3-carboxamide)

5-Bromo-N-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylpyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-carboxamide core linked to a substituted dihydropyridazinone moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The bromine substituent enhances reactivity for further functionalization, while the dihydropyridazinone group may contribute to binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound's stability and purity are critical for reproducible results in research applications. Proper handling and storage under inert conditions are recommended to maintain integrity.
5-bromo-N-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylpyridine-3-carboxamide structure
1428366-80-6 structure
Product Name:5-bromo-N-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylpyridine-3-carboxamide
CAS No:1428366-80-6
MF:C17H13BrN4O2
MW:385.214722394943
CID:6343043
PubChem ID:71805051
Update Time:2025-08-05

5-bromo-N-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-N-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylpyridine-3-carboxamide
    • CHEMBL3440249
    • 5-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide
    • 5-bromo-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]pyridine-3-carboxamide
    • 5-BROMO-N-[2-(1-METHYL-6-OXOPYRIDAZIN-3-YL)PHENYL]PYRIDINE-3-CARBOXAMIDE
    • 1428366-80-6
    • F6424-0770
    • AKOS024557460
    • Inchi: 1S/C17H13BrN4O2/c1-22-16(23)7-6-15(21-22)13-4-2-3-5-14(13)20-17(24)11-8-12(18)10-19-9-11/h2-10H,1H3,(H,20,24)
    • InChI Key: RMLCIXDPDPQBHT-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)C(NC1=CC=CC=C1C1C=CC(N(C)N=1)=O)=O

Computed Properties

  • Exact Mass: 384.02219g/mol
  • Monoisotopic Mass: 384.02219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 563
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 74.7Ų

5-bromo-N-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylpyridine-3-carboxamide Pricemore >>

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5-bromo-N-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylpyridine-3-carboxamide Related Literature

Additional information on 5-bromo-N-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylpyridine-3-carboxamide

Introduction to 5-bromo-N-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylpyridine-3-carboxamide and Its Significance in Modern Chemical Biology

5-bromo-N-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylpyridine-3-carboxamide, identified by the CAS number 1428366-80-6, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple heterocyclic rings and functional groups makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structure consists of a pyridine core linked to a pyridazine moiety, further substituted with a bromophenyl group and an amide functional group. This unique arrangement not only contributes to its distinct chemical properties but also opens up possibilities for interactions with biological targets. The bromine atom at the para position of the phenyl ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the amide group provides a site for further derivatization, enabling the creation of analogs with tailored biological activities.

In recent years, there has been growing interest in molecules that incorporate pyridazine and pyridine cores due to their demonstrated efficacy in modulating various biological pathways. These heterocycles are known for their ability to engage with enzymes and receptors, making them promising candidates for therapeutic intervention. For instance, derivatives of pyridazine have been explored for their potential in treating inflammatory diseases and cancer by inhibiting key signaling pathways. The incorporation of a methyl group at the 1-position of the pyridazine ring further fine-tunes its pharmacokinetic properties, enhancing bioavailability and target specificity.

One of the most compelling aspects of 5-bromo-N-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylpyridine-3-carboxamide is its potential as a building block for more complex drug candidates. The bromine substituent allows for facile coupling reactions via cross-coupling methodologies such as Suzuki or Buchwald-Hartwig reactions, enabling the attachment of diverse pharmacophores. This flexibility is particularly valuable in medicinal chemistry, where rapid iteration and optimization are essential for identifying lead compounds. Moreover, the amide functionality can be further modified through hydrolysis or amidation reactions, providing additional avenues for structural diversification.

The biological activity of this compound has not yet been fully elucidated, but preliminary studies suggest that it may exhibit properties relevant to neurological disorders and metabolic diseases. The phenyl ring, when combined with the pyridazine core, creates a scaffold that can interact with targets such as kinases and transcription factors. These interactions are critical for regulating cellular processes involved in conditions like Alzheimer's disease and type 2 diabetes. Further investigation into its mechanism of action could uncover novel therapeutic strategies.

Advances in computational chemistry have also played a pivotal role in understanding the potential of 5-bromo-N-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylpyridine-3-carboxamide. Molecular docking studies have been employed to predict its binding affinity to various protein targets. These simulations have helped researchers identify key residues that mediate interactions with biological receptors, guiding the design of more potent derivatives. Additionally, quantum mechanical calculations have provided insights into its electronic structure, which is crucial for optimizing its pharmacological properties.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The starting materials must be carefully selected to avoid unwanted side reactions. For example, the preparation of the pyridazine derivative requires precise control over reaction conditions to prevent overoxidation or polymerization. Similarly, the introduction of the bromophenyl group necessitates an efficient halogenation process that minimizes byproduct formation.

In conclusion,5-bromo-N-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylpyridine-3-carboxamide (CAS no 1428366-80-6) represents a promising candidate for further exploration in chemical biology and drug discovery. Its unique structural features offer opportunities for designing molecules with enhanced biological activity and improved pharmacokinetic profiles. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing innovative therapies for various diseases.

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